1-Propylbutyl 2-pyridyl ketone
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Overview
Description
1-Propylbutyl 2-pyridyl ketone is a chemical compound belonging to the family of pyridyl ketones. It is a yellow crystalline solid that is soluble in organic solvents. This compound has gained significant attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylbutyl 2-pyridyl ketone can be synthesized through various methods. One practical method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters. This reaction is carried out in a nitrogen atmosphere at temperatures below -78°C, resulting in a good yield of the desired ketone .
Industrial Production Methods: The industrial production of this compound often involves continuous flow chemistry. This method is rapid, reliable, and cost-efficient, allowing for the synthesis of diverse kinds of 2-pyridyl ketones in a compound library .
Chemical Reactions Analysis
Types of Reactions: 1-Propylbutyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone to alcohols.
Substitution: The pyridyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyridyl ketones.
Scientific Research Applications
1-Propylbutyl 2-pyridyl ketone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for chiral 2-pyridine alky/aryl alcohols and 2-aminoalkyl pyridine ligands in asymmetric catalysis.
Biology: The compound is employed in the synthesis of bioactive molecules and natural products.
Medicine: It serves as a pharmacophore group in medicinal chemistry, contributing to the development of antitumor agents and COX-2 selective inhibitors.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 1-Propylbutyl 2-pyridyl ketone involves its ability to form complexes with metal ions. This chelating property allows it to interact with various molecular targets and pathways, making it useful in catalysis and other chemical processes.
Comparison with Similar Compounds
2-Pyridyl ketone Schiff bases: These compounds share the pyridyl ketone structure and are used in similar applications, such as coordination chemistry and catalysis.
2-Propyl-1-(2-pyridinyl)-1-pentanone: Another pyridyl ketone with similar properties and applications.
Uniqueness: 1-Propylbutyl 2-pyridyl ketone stands out due to its specific structure, which allows for unique interactions in chemical reactions and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and medicinal chemistry.
Properties
IUPAC Name |
2-propyl-1-pyridin-2-ylpentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-7-11(8-4-2)13(15)12-9-5-6-10-14-12/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMSYIQSGZQYJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641996 |
Source
|
Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-72-1 |
Source
|
Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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